ciwujianoside C4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ciwujianoside C4 can be synthesized through a series of glycosylation reactions involving oleanolic acid as the aglycone. The process typically involves the protection of hydroxyl groups, glycosylation using glycosyl donors, and subsequent deprotection steps . The reaction conditions often include the use of catalysts such as Lewis acids and solvents like methanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from Acanthopanax senticosus using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Ciwujianoside C4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oleanolic acid derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds, leading to different glycoside forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, resulting in the formation of acetylated or methylated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oleanolic acid glycosides and their derivatives, which may exhibit different pharmacological properties .
Scientific Research Applications
Mechanism of Action
Ciwujianoside C4 exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways.
Neuroprotective Effects: This compound enhances memory function by promoting dendritic growth and synaptic plasticity in neurons.
Comparison with Similar Compounds
Ciwujianoside C4 is unique among triterpene glycosides due to its specific glycosylation pattern and pharmacological properties. Similar compounds include:
Ciwujianoside B: Another glycoside from Acanthopanax senticosus with similar antioxidant and anti-inflammatory activities.
Chiisanoside: A glycoside with strong binding abilities to key target proteins involved in neuroprotection.
Ciwujianoside D1: Exhibits similar pharmacological properties but differs in its glycosylation pattern.
These compounds share structural similarities but differ in their specific biological activities and molecular targets, highlighting the uniqueness of this compound .
Properties
CAS No. |
114906-75-1 |
---|---|
Molecular Formula |
C61H98O26 |
Molecular Weight |
1247.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C61H98O26/c1-25-36(64)40(68)44(72)51(80-25)85-48-32(24-77-27(3)62)83-50(47(75)43(48)71)79-23-31-39(67)42(70)46(74)53(82-31)87-55(76)61-19-17-56(4,5)21-29(61)28-11-12-34-58(8)15-14-35(57(6,7)33(58)13-16-60(34,10)59(28,9)18-20-61)84-54-49(38(66)30(63)22-78-54)86-52-45(73)41(69)37(65)26(2)81-52/h11,25-26,29-54,63-75H,12-24H2,1-10H3/t25-,26-,29-,30-,31+,32+,33-,34+,35-,36-,37-,38-,39+,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,58-,59+,60+,61-/m0/s1 |
InChI Key |
RHHSFOQSESHVRS-WYRPNKAHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)COC(=O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)COC(=O)C)O)O)O |
Origin of Product |
United States |
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